REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([CH3:12])[C:3]=1[S:13](Cl)(=O)=O>O1CCCC1.[Zn].[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([CH3:12])[C:3]=1[S:13][S:13][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([C:8]([CH3:10])([CH3:9])[CH3:11])=[CH:5][C:4]=1[CH3:12]
|
Name
|
|
Quantity
|
69.48 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C(C)(C)C)C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C(C)(C)C)C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
43.6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
58.6 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A two liter, three-neck flask, was obtained
|
Type
|
CUSTOM
|
Details
|
A condenser with a drying tube, a thermometer, and a dropping funnel were
|
Type
|
TEMPERATURE
|
Details
|
cooled on an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the mixture was maintained below 25° C
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
ADDITION
|
Details
|
During the entire addition of the material
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the mixture was maintained below 20° C
|
Type
|
CUSTOM
|
Details
|
the ice-water bath was removed
|
Type
|
STIRRING
|
Details
|
to stir an additional 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
ADDITION
|
Details
|
800 mL of 1N hydrochloric acid and 300 mL of ice water added
|
Type
|
CUSTOM
|
Details
|
The resultant pale yellow precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (300 mL×3)
|
Type
|
CUSTOM
|
Details
|
The precipitate was then dried under vacuum
|
Type
|
CUSTOM
|
Details
|
the precipitates recrystallized from hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)C(C)(C)C)C)SSC1=C(C=C(C=C1C)C(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |